molecular formula C8H6ClNO3 B1624364 6-(2-chloroacetyl)pyridine-2-carboxylic Acid CAS No. 298692-34-9

6-(2-chloroacetyl)pyridine-2-carboxylic Acid

Cat. No. B1624364
Key on ui cas rn: 298692-34-9
M. Wt: 199.59 g/mol
InChI Key: SCLHXEAANMJYKR-UHFFFAOYSA-N
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Patent
US08993601B2

Procedure details

41.4 g of ethyl 3-oxo-3-(6-methoxycarbonyl-2-pyridyl)propionate was dissolved in a solution consisting of 42 ml of water and 414 ml of ethyl acetate, and the obtained solution was then cooled to a temperature between 5° C. and 10° C. Thereafter, a solution obtained by dissolving 35.6 g of sulfuryl chloride in 83 ml of ethyl acetate was added dropwise to the above cooled solution over approximately 30 minutes, while stirring. Thereafter, the obtained mixture was stirred at a temperature between 10° C. and 20° C. for 1 hour. Subsequently, the reaction solution was heated up to approximately 90° C., while the solvent was distilled away from the reaction solution. The reaction solution was continuously heated at a temperature between approximately 90° C. and 100° C. for 2 hours while stirring. Thereafter, the obtained mixed suspension (containing crystals) was cooled to approximately 10° C., and it was then stirred for 1 hour, followed by filtration, so as to obtain 27.99 g of 2-(2-chloroacetyl)-6-pyridine carboxylic acid in the form of yellow-brown crystals (melting point: 184° C. to 189° C.; purity: 98% to 99%).
Name
ethyl 3-oxo-3-(6-methoxycarbonyl-2-pyridyl)propionate
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
35.6 g
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Three
Quantity
414 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([O:17]C)=[O:16])[N:10]=1)[CH2:3]C(OCC)=O.O.S(Cl)([Cl:23])(=O)=O>C(OCC)(=O)C>[Cl:23][CH2:3][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([OH:17])=[O:16])[N:10]=1)=[O:1]

Inputs

Step One
Name
ethyl 3-oxo-3-(6-methoxycarbonyl-2-pyridyl)propionate
Quantity
41.4 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C1=NC(=CC=C1)C(=O)OC
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
35.6 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
83 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
414 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the obtained solution was then cooled to a temperature between 5° C. and 10° C
CUSTOM
Type
CUSTOM
Details
Thereafter, a solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to the above cooled solution over approximately 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Thereafter, the obtained mixture was stirred at a temperature between 10° C. and 20° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
was distilled away from the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was continuously heated at a temperature between approximately 90° C. and 100° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
Thereafter, the obtained mixed
ADDITION
Type
ADDITION
Details
suspension (containing crystals)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to approximately 10° C.
STIRRING
Type
STIRRING
Details
it was then stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=NC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.99 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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